Lithium;(E)-5-methylsulfanylpent-2-enoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

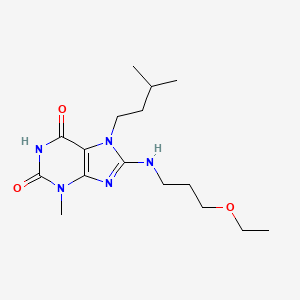

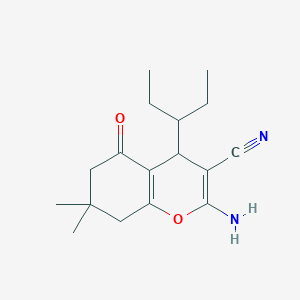

Lithium;(E)-5-methylsulfanylpent-2-enoate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly known as lithium methanesulfonate and has a chemical formula of C6H9LiO4S. Lithium methanesulfonate is a white crystalline powder that is soluble in water and has a molecular weight of 192.16 g/mol.

Aplicaciones Científicas De Investigación

Synthesis and Chemical Applications

- New Synthon for Organic Synthesis : The compound 4-Phenylsulfanyl-2-(2-phenylsulfanylethyl)but-1-ene has been identified as a new 3-methylidenepentane-1,5-dianion synthon. This synthon is useful in synthesizing 1,7-dioxaspiro[4.5]decanes and perhydropyrano[2,3-b]pyrans, highlighting its role in organic synthesis and chemical research (Alonso, Meléndez, Soler, & Yus, 2006) (Alonso, Meléndez, & Yus, 2005) (Alonso, Meléndez, & Yus, 2006).

Energy Storage and Battery Technology

- Improved Cyclability in Lithium/Sulfur Batteries : The use of (E)-5-methylsulfanylpent-2-enoate in lithium/sulfur batteries has shown promise in improving cyclability. Optimizing the electrolyte/sulfur ratio is crucial for the performance of these batteries (Zhang, 2012).

- Electrocatalysis in Lithium-Sulfur Batteries : Transition Metal Dichalcogenide Atomic Layers have been used for stabilizing the polysulfide shuttle in lithium-sulfur batteries. This technology has shown significant potential in enhancing battery stability and energy density (Babu, Masurkar, Al Salem, & Arava, 2017).

- Encapsulation of Lithium Sulphide Cathodes : Layered transition metal disulphides have been used for encapsulating lithium sulphide cathodes, showing high conductivity and strong binding with Li2S/Li2Sn species. This is significant for high-capacity electrode materials in energy storage applications (Seh et al., 2014).

Battery Electrochemistry and Interface Stability

- Electrochemical Stability in High-Temperature Environments : Lithium (fluorosulfonyl)(nonafluorobutanesulfonyl)imide (LiFNFSI) has been explored as a conducting salt to improve the resilience of lithium-ion cells at high temperatures. Its stability and reduced degradation compared to conventional salts like LiPF6 suggest potential for high-temperature applications (Zheng et al., 2016) (Han et al., 2011).

Mecanismo De Acción

Target of Action

The primary targets of Lithium;(E)-5-methylsulfanylpent-2-enoate are glycogen synthase kinase-3 (GSK-3) and inositol monophosphatase (IMPA) . GSK-3 is a key enzyme involved in numerous cellular processes, including cell structure, gene expression, cell proliferation, and survival . IMPA plays a crucial role in the phosphoinositide signaling pathway, which is involved in various cellular functions such as cell growth, differentiation, and apoptosis .

Mode of Action

Lithium;(E)-5-methylsulfanylpent-2-enoate interacts with its targets primarily through inhibition . It inhibits GSK-3, leading to the modulation of various downstream pathways, including Wnt/β-catenin, CREB/brain-derived neurotrophic factor (BDNF), nuclear factor (erythroid-derived 2)-like 2 (Nrf2), and toll-like receptor 4 (TLR4)/nuclear factor-κB (NFκB) . This inhibition results in neurogenic, cytoprotective, synaptic maintenance, anti-oxidant, anti-inflammatory, and protein homeostasis properties .

Lithium also inhibits IMPA, leading to a decrease in the production of inositol trisphosphate (IP3) and diacylglycerol (DAG), two important second messengers in the phosphoinositide signaling pathway .

Biochemical Pathways

The inhibition of GSK-3 by Lithium;(E)-5-methylsulfanylpent-2-enoate affects several biochemical pathways. For instance, it enhances the Wnt/β-catenin signaling pathway, which is crucial for cell fate determination, and the BDNF pathway, which is essential for neuronal survival and growth .

The inhibition of IMPA affects the phosphoinositide signaling pathway. This leads to a decrease in the levels of IP3 and DAG, thereby reducing the release of calcium from the endoplasmic reticulum, which can affect various cellular processes .

Pharmacokinetics

Lithium is characterized by linear pharmacokinetics, meaning there is a linear proportion between the amount of drug administered and the amount that will appear in the blood . After oral administration, peak plasma concentrations are usually reached from 0.5 to 3.0 hours . Bioavailability is high, especially if immediate-release formulations are applied .

Result of Action

The molecular and cellular effects of Lithium;(E)-5-methylsulfanylpent-2-enoate’s action include neuroprotection, synaptic maintenance, anti-oxidant, anti-inflammatory, and protein homeostasis properties . These effects can lead to improved neurological function, which is why lithium is often used in the treatment of psychiatric disorders like bipolar disorder .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Lithium;(E)-5-methylsulfanylpent-2-enoate. For instance, the presence of other ions in the environment can affect the absorption and distribution of lithium . Additionally, the pH of the environment can influence the ionization state of lithium, which can affect its absorption and distribution . Furthermore, the presence of other drugs can lead to drug-drug interactions, which can affect the pharmacokinetics of lithium .

Propiedades

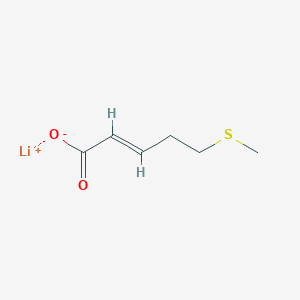

IUPAC Name |

lithium;(E)-5-methylsulfanylpent-2-enoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O2S.Li/c1-9-5-3-2-4-6(7)8;/h2,4H,3,5H2,1H3,(H,7,8);/q;+1/p-1/b4-2+; |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMMGKLPMTJNOEA-VEELZWTKSA-M |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].CSCCC=CC(=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[Li+].CSCC/C=C/C(=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9LiO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(1H-indol-3-yl)-1-{3-[(2-methylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}ethan-1-one](/img/structure/B2964863.png)

![Tert-butyl {1-[2-(4-chlorophenyl)-2-hydroxyethyl]piperidin-4-yl}carbamate](/img/structure/B2964864.png)

![2-(2,5-dioxopyrrolidin-1-yl)-N-(4-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2964865.png)

![2-Phenyl-3-thiophen-2-yl-5-m-tolyl-tetrahydro-pyrrolo[3,4-d]isoxazole-4,6-dione](/img/structure/B2964866.png)

![2-(Benzo[d]thiazol-2-ylthio)-1-(3-(pyrrolidin-1-ylmethyl)-1,4-thiazepan-4-yl)ethanone](/img/structure/B2964868.png)

![(2R,3R,4R)-2-[(2R,3S,4R,5R,6R)-3-Acetamido-2,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-3,4-dihydroxy-3,4-dihydro-2H-pyran-6-carboxylic acid](/img/no-structure.png)

![1-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-3-(2-methylpropyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2964871.png)

![2-(4-benzoylphenyl)-2-(4-chlorophenyl)-N-[(methoxyimino)methyl]acetamide](/img/structure/B2964874.png)

![4-{[(1H-benzimidazol-2-ylsulfanyl)acetyl]amino}benzoic acid](/img/structure/B2964876.png)